REACTION_CXSMILES
|
O=[C:2]1[C:11]2[N:12]=[CH:13][N:14]=[CH:15][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:16]([O:18][CH3:19])=[O:17])=[CH:5][C:4]=2[NH:3]1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:31].O>C1(C)C=CC=CC=1>[Cl:31][C:2]1[C:11]2[N:12]=[CH:13][N:14]=[CH:15][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:16]([O:18][CH3:19])=[O:17])=[CH:5][C:4]=2[N:3]=1
|
Name
|
methyl 5-oxo-5,6-dihydropyrimido[4,5-c]quinoline-8-carboxylate
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC=2C=C(C=CC2C2=C1N=CN=C2)C(=O)OC
|
Name
|
|
Quantity
|
155 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
270 μL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (4×)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
After evaporation of the volatiles
|
Type
|
CUSTOM
|
Details
|
the material was triturated in a mixture of ethyl acetate and hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2C=C(C=CC2C2=C1N=CN=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |